2,6-Difluoro-3-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKUTTINODXDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307016 | |
| Record name | 2,6-Difluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58584-96-6 | |
| Record name | 2,6-Difluoro-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58584-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,6 Difluoro 3 Methylpyridine and Its Precursors
Regioselective Fluorination Strategies for Pyridine (B92270) Derivatives
Achieving regioselectivity in the fluorination of pyridine rings is a critical challenge in synthetic organic chemistry. The electronic nature of the pyridine ring and the influence of existing substituents dictate the position of fluorine incorporation.
A common and effective strategy for synthesizing 2,6-difluoropyridines involves the halogen exchange (Halex) reaction of their chlorinated analogues. wikipedia.org This approach leverages the relative bond strengths of C-Cl versus C-F, with the formation of the stronger C-F bond driving the reaction.
The use of cesium fluoride (B91410) (CsF) in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) has proven to be a facile and efficient method for the difluorination of 3-substituted-2,6-dichloropyridines. researchgate.net This method is considered simpler and more accessible than many previously reported procedures. researchgate.net The high reactivity of CsF as a fluoride source facilitates the nucleophilic aromatic substitution of chlorine atoms. researchgate.netwikipedia.org
A study demonstrated the successful synthesis of 3-substituted-2,6-difluoropyridines from their corresponding 2,6-dichloro precursors using CsF in DMSO. researchgate.net This approach is particularly valuable for creating a variety of 2,3,6-trisubstituted pyridines, which are attractive scaffolds in drug discovery. researchgate.net
The efficiency of the Halex reaction is highly dependent on the reaction conditions. For the synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657), practical reaction rates can be achieved with potassium fluoride (KF) by carefully controlling the reaction environment. google.com Key factors for optimizing the reaction include:
Solvent: Dimethyl sulfoxide (DMSO) is an effective reaction medium. google.com
Purity of Reagents: The reaction mixture should have minimal amounts of hydrofluoric acid (HF), potassium carbonate (K2CO3), potassium bicarbonate (KHCO3), and water. google.com
Temperature: Maintaining a reaction temperature between 175°C and 192°C is crucial. google.com
Stirring and Product Removal: Intense stirring and distilling the 2,6-difluoropyridine as it is formed can significantly improve yields. google.com
Under optimized conditions, a distilled yield of 96.3% of 2,6-difluoropyridine from 2,6-dichloropyridine has been reported. google.com
Table 1: Optimization of Reaction Conditions for Difluorination
| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-dichloropyridine | KF | DMSO | 186 | 96.3 | google.com |
| 2,6-dichloropyridine | KF | DMSO | 180 | 91.7 | google.com |
| 2,6-dichloropyridine | KF (with KOH) | DMSO | Reflux | 94.7 | google.com |
| 2,6-dichloropyridine | KF | Sulfolane (B150427) | 225-235 | 62 (conversion) | google.com |
This table is for illustrative purposes and synthesizes data from the provided text. Specific experimental details may vary.
While not explicitly detailed for 2,6-difluoro-3-methylpyridine in the provided results, catalytic approaches are an emerging area in fluorination chemistry. For instance, ruthenium complexes have been shown to catalyze the nucleophilic fluorination of unactivated aryl halides. nih.gov Additionally, antimony halides are being explored for their unique photoluminescent properties and their role in forming metal halide perovskites, indicating their potential utility in novel catalytic systems, though direct application to pyridine fluorination is not yet established. researchgate.netrsc.org
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent. wikipedia.org It offers a milder alternative to other fluorinating agents and can be employed in a variety of reaction conditions, including aqueous media. wikipedia.orgacs.org
Electrophilic fluorination of dihydropyridine (B1217469) derivatives with Selectfluor® can lead to the formation of fluorinated dihydropyridine intermediates. mdpi.comnih.gov For example, 1,2-dihydropyridines react with Selectfluor® in acetonitrile (B52724) at 0°C to produce 3-fluoro-3,6-dihydropyridines. mdpi.comnih.gov These intermediates can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride. mdpi.comnih.gov
A proposed mechanism involves the initial attack of Selectfluor® on the double bond of the 1,2-dihydropyridine to form an ammonium (B1175870) salt intermediate. mdpi.com Subsequent decomposition of this salt under mild conditions yields the 3-fluoro-3,6-dihydropyridine. mdpi.com This strategy provides a pathway to fluorinated pyridines that might be difficult to access through direct C-H fluorination.
Electrophilic Fluorination Approaches Utilizing Selectfluor
Subsequent Elimination Reactions to Aromatize to Fluoropyridines
The final step in many synthetic routes to fluoropyridines involves an elimination reaction to generate the aromatic ring. This process is crucial for forming the stable pyridine system. In nucleophilic substitution and elimination reactions, a substrate with a good leaving group is required. masterorganicchemistry.com The reaction is initiated by a base abstracting a proton, leading to the formation of a new carbon-carbon pi bond and the departure of the leaving group. masterorganicchemistry.comyoutube.com The stability of the resulting aromatic system is a strong thermodynamic driving force for this reaction. The choice of base and reaction conditions can influence the efficiency of the aromatization step.
Rh(III)-Catalyzed C-H Functionalization for Fluorinated Pyridines
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex nitrogen-containing heterocycles, including fluorinated pyridines. researchgate.netepfl.ch This methodology allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions.
A notable advancement in the synthesis of 3-fluoropyridines involves the Rh(III)-catalyzed C-H functionalization approach using α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov This method allows for the construction of multi-substituted 3-fluoropyridines from readily available starting materials. nih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups on both the oxime and alkyne coupling partners. nih.gov A key feature of this transformation is the use of the N-O bond of the oxime as an internal oxidant, which avoids the need for external oxidants. researchgate.net The reaction has been shown to be effective with both symmetrical and unsymmetrical alkynes, including terminal alkynes, which often exhibit high regioselectivity. nih.govnih.gov
Controlling the regioselectivity of C-H activation is a significant challenge in synthetic chemistry, particularly in the functionalization of pyridines due to the presence of the Lewis-basic nitrogen atom. researchgate.net In Rh(III)-catalyzed reactions, the choice of the cyclopentadienyl (B1206354) (Cp) ligand on the rhodium catalyst can significantly influence the regioselectivity of the C-H activation and subsequent annulation. researchgate.netnih.gov Sterically different ligands can lead to complementary selectivities. researchgate.net For instance, the use of a more sterically demanding Cp ligand can favor C-H activation at a less hindered position. Non-covalent interactions between the catalyst and the substrate can also play a crucial role in directing the regioselectivity of the transformation. researchgate.net Furthermore, kinetic isotope effect studies can help to determine if C-H activation is the product-determining step in the catalytic cycle. rsc.org
Multi-Step Synthetic Sequences for this compound Scaffolds
Multi-step sequences are often necessary to construct the this compound scaffold, starting from more readily available precursors. These sequences typically involve the introduction of the fluorine atoms and the subsequent functionalization of the pyridine ring.
Conversion of Dichloropyridines to Difluoropyridines
A common strategy for the synthesis of difluoropyridines is the halogen exchange (HALEX) reaction, where dichloropyridines are converted to their difluoro analogues. This transformation is typically achieved using a fluoride source, such as potassium fluoride (KF) or spray-dried KF, often in the presence of a phase-transfer catalyst in a high-boiling polar aprotic solvent. The efficiency of this reaction is dependent on the reaction conditions and the specific dichloropyridine substrate.
Lithiation and Subsequent Quenching Strategies
The introduction of substituents onto a pre-existing difluoropyridine ring can be achieved through lithiation followed by quenching with an appropriate electrophile. The treatment of 2,6-difluoropyridine with a strong base, such as lithium diisopropylamide (LDA), at low temperatures can lead to ortho-lithiation, where a proton adjacent to a fluorine atom is abstracted. nih.gov The resulting aryllithium species can then react with an electrophile, such as a methylating agent, to introduce the desired substituent. This method provides a powerful way to access a variety of substituted difluoropyridines. Recent advancements have explored conducting these reactions in more sustainable solvent systems. researchgate.net
Cyclo-condensation Reactions for Fluorinated Pyridine Rings
Cyclo-condensation reactions represent a fundamental approach to constructing the pyridine core. youtube.comyoutube.com These reactions typically involve the condensation of smaller, acyclic precursors like dicarbonyl compounds, enamines, and ammonia (B1221849) sources to form the heterocyclic ring. youtube.comyoutube.com One of the most classic methods is the Hantzsch pyridine synthesis, which combines a 1,3-dicarbonyl compound, an aldehyde, and an ammonia source to create a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. youtube.comyoutube.com
While the direct incorporation of fluorine atoms during the initial cyclo-condensation is less common than post-cyclization fluorination, it is a viable strategy. This approach involves using fluorinated building blocks. For instance, an enone derived from the trifluoroacetylation of a vinyl ether can be condensed with a methylated nitril and then cyclized to yield a trifluoromethyl-substituted pyridine. youtube.com This strategy introduces the fluorine-containing group at the outset of the ring formation.
The general principle of cyclo-condensation for pyridine synthesis can be adapted by using appropriately substituted precursors to build the desired substitution pattern on the pyridine ring.
Table 1: Generalized Hantzsch Pyridine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate | Final Product |
|---|---|---|---|---|
| 1,3-Dicarbonyl Compound | Aldehyde | Ammonia Source (e.g., Ammonium Acetate) | 1,4-Dihydropyridine | Substituted Pyridine (after oxidation) |
Strategic Considerations in Synthetic Design
The synthesis of fluorinated pyridines requires careful planning to overcome challenges inherent to fluorination chemistry and to control the regioselectivity of the reactions.
Control of Volatilization and Hydrolysis in Fluorination Reactions
Fluorination reactions, particularly halogen exchange (Halex) reactions where chlorine is replaced by fluorine using alkali metal fluorides like potassium fluoride (KF), are sensitive to reaction conditions. Key challenges include the potential for hydrolysis of reactants and the volatilization of the desired, often low-boiling, fluorinated product.
Hydrolysis, caused by residual water in the reaction medium, can lead to the formation of hydrogen fluoride (HF). HF can have detrimental effects on the reaction, including corrosion and the formation of unwanted by-products. google.com To mitigate this, reactions are typically conducted under substantially anhydrous conditions. For example, in the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine using KF in a dimethyl sulfoxide (DMSO) solvent, the water content should be kept below 0.5 grams per 100 grams of DMSO. The presence of HF can also be counteracted by the addition of a weak base, such as potassium carbonate or bicarbonate, to the reaction mixture. google.com
The volatilization of the low-boiling point difluoropyridine product presents another challenge. To achieve high yields, it is often necessary to distill the product from the reaction mixture as it is formed. This strategy shifts the reaction equilibrium towards the product side and prevents potential degradation of the product under prolonged exposure to high reaction temperatures (e.g., 175°-192° C). google.com
Table 2: Key Conditions for Controlling Halogen Exchange Fluorination
| Parameter | Condition/Control Measure | Rationale | Reference |
|---|---|---|---|
| Water Content | Keep below 0.5 g per 100 g of solvent (e.g., DMSO) | Prevents hydrolysis and formation of detrimental HF. | google.com |
| HF Content | Keep below 0.015 g per 100 g of KF; add a base (e.g., K₂CO₃) | Minimizes side reactions and solvent degradation. | google.com |
| Product Removal | Distill product from the reaction mixture as it is formed | Maximizes yield by shifting equilibrium and preventing product degradation. | google.com |
| Temperature | Maintain a specific range (e.g., 175°-192° C) | Ensures a practical reaction rate without excessive by-product formation. | google.com |
Role of Steric and Electronic Effects of Substituents on Reaction Efficacy
Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it electron-deficient, which facilitates nucleophilic aromatic substitution (S_NAr) but makes electrophilic substitution difficult. youtube.com In nucleophilic fluorination reactions, such as the Halex process, the exchange of chlorine for fluorine is strongly favored at the α (2,6) and γ (4) positions, while a chlorine at a β (3,5) position is much less reactive. googleapis.com
In direct C-H fluorination using reagents like silver(II) fluoride (AgF₂), the basicity of the pyridine nitrogen plays a key role. The proposed mechanism involves the coordination of the nitrogen to the silver atom. acs.org However, the presence of multiple electron-withdrawing groups on the ring can lead to lower reaction yields. acs.org Conversely, electron-donating groups can enhance reactivity. For instance, in a molecule containing two different pyridine rings, fluorination occurs with complete selectivity on the more electron-rich (more basic) ring. nih.gov
Steric Effects and Site Selectivity: The position of substituents can direct the fluorination to a specific C-H bond. For 3-substituted pyridines, substituents like halo, alkoxy, cyano, or trifluoromethyl groups exclusively direct fluorination to the 2-position. acs.org However, pyridines with 3-alkyl or 3-carboxamide substituents often yield a mixture of 2-fluoro and 6-fluoro isomers. acs.org In 3,5-disubstituted pyridines, a strong directing group like benzyloxy can provide high selectivity for fluorination at the adjacent C-H bond. acs.org Steric hindrance can also impact subsequent reactions; very hindered 2-fluoropyridines may react in low yields during S_NAr steps. acs.org
Table 3: Influence of Substituents on C-H Fluorination of Pyridines with AgF₂
| Substituent Position | Substituent Type | Fluorination Outcome | Selectivity/Yield | Reference |
|---|---|---|---|---|
| 3-position | -Halo, -OR, -CN, -CF₃ | Exclusive formation of 2-fluoro product | High selectivity | acs.org |
| 3-position | -Alkyl, -CO₂R, -C(O)NR₂ | Mixture of 2-fluoro and 6-fluoro isomers | Poor site selectivity (1:1 to 6:1) | acs.org |
| 3,5-disubstituted | 3-Benzyloxy with various 5-substituents | Preferential fluorination at the 2-position (adjacent to benzyloxy) | Modest to high selectivity (4.2:1 to 20:1) | acs.org |
| Multiple | Electron-withdrawing groups | Low reaction yield | Yields of 0-30% reported for some substrates | acs.org |
| - | Electron-rich and sterically hindered | Low yield in subsequent S_NAr reactions | Low yields observed | acs.org |
Reaction Mechanisms and Derivatization Studies of 2,6 Difluoro 3 Methylpyridine
Nucleophilic Aromatic Substitution (SNAr) on 2,6-Difluoro-3-methylpyridine
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. This reaction involves the attack of a nucleophile on the electron-deficient pyridine (B92270) ring, leading to the displacement of a fluoride (B91410) ion. The presence of two fluorine atoms significantly activates the ring towards such substitutions.
The sequential displacement of the two fluorine atoms in this compound allows for the synthesis of 2,3,6-trisubstituted pyridines. This tandem approach offers a versatile method for creating a variety of pyridine derivatives. By carefully selecting the nucleophiles and controlling the reaction conditions, a diverse range of functional groups can be introduced at the C-2 and C-6 positions. This strategy has proven valuable in the generation of novel compounds, including those with potential applications in drug discovery as protein kinase C theta inhibitors. researchgate.net
In the SNAr reactions of 3-substituted 2,6-dihalopyridines, the position of nucleophilic attack is influenced by the nature of the substituent at the 3-position. While the two halogen atoms are electronically distinct due to the C-3 methyl group, regioselectivity can be controlled. For instance, in reactions of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the choice of solvent can dictate the preferred site of substitution. researchgate.net In less polar solvents like dichloromethane, the reaction favors substitution at the 2-position, while in more polar, hydrogen-bond accepting solvents like DMSO, the selectivity can be switched to favor the 6-position. researchgate.net This highlights the intricate interplay of electronic and solvent effects in determining the outcome of these reactions. It has been previously noted that 3-substituted-2,6-difluoropyridines can be converted to 2,3,6-trisubstituted pyridines with good regioselectivity. researchgate.net
| Solvent | Regioselectivity (2-isomer:6-isomer) |
| Dichloromethane (DCM) | 16:1 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 2:1 |
| Table showing the effect of solvent on the regioselectivity of nucleophilic attack on 2,6-dichloro-3-(methoxycarbonyl)pyridine by 1-methylpiperazine. researchgate.net |
The fluorine atoms at the C-2 and C-6 positions of this compound play a crucial role in activating the pyridine ring towards nucleophilic attack. Fluorine is a highly electronegative element, and its presence significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. acs.orgnih.gov This activation is a key feature of SNAr reactions on fluoroaromatic compounds. The rate of SNAr reactions on fluoropyridines is often significantly faster than on their chloro- or bromo-analogues. acs.orgnih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgnih.gov This "element effect," where fluorine is the best leaving group among the halogens in many SNAr reactions, is attributed to the high electronegativity of fluorine, which facilitates the initial nucleophilic addition step. nih.govnih.gov
Electrophilic and Radical Functionalization Pathways
While nucleophilic substitution is a dominant reaction pathway, electrophilic and radical functionalization methods provide alternative strategies for modifying the this compound scaffold, often enabling access to different substitution patterns.
The introduction of difluoromethyl (CF2H) groups into pyridine rings is of significant interest in medicinal and agricultural chemistry. researchgate.netnih.gov Recent advancements have enabled the site-selective C-H difluoromethylation of pyridines, offering a direct route to these valuable compounds. researchgate.netnih.gov
A powerful strategy for achieving site-selective functionalization of pyridines involves temporary dearomatization. thieme-connect.comresearchgate.netresearchgate.net This approach transiently disrupts the aromaticity of the pyridine ring, altering its reactivity and allowing for regioselective transformations that are otherwise difficult to achieve.
One such method involves the reaction of pyridines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form a Huisgen 1,4-dipole, which then undergoes a cycloaddition with methyl pyruvate (B1213749) to yield a stable oxazino pyridine intermediate. thieme-connect.com This dearomatized intermediate behaves as a nucleophile and can react with electrophilic and radical reagents. For instance, radical trifluoromethylation can be achieved using trifluoroiodomethane under blue light irradiation. thieme-connect.com Subsequent acid-promoted rearomatization restores the pyridine ring, yielding the meta-functionalized product. thieme-connect.com
Site-Selective Introduction of Difluoromethyl Groups
Challenges in Meta- and Para-Difluoromethylation
The direct introduction of a difluoromethyl (CF2H) group onto a pyridine ring is a highly sought-after transformation in medicinal and agricultural chemistry. However, achieving this with regiocontrol, particularly at the meta and para positions, has been a long-standing challenge. The inherent electronic properties of the pyridine ring typically direct functionalizations to the ortho- and para-positions.
For many years, the direct meta-C–H difluoromethylation of pyridines was considered an unsolved problem in synthetic chemistry. wikipedia.org The electron-deficient nature of the pyridine nucleus makes it resistant to electrophilic attack, which is a common pathway for many functionalization reactions. While methods for ortho-difluoromethylation have been developed, for instance, using radical processes, extending this control to the meta and para positions has proven difficult. wikipedia.org
Recent breakthroughs have started to address this challenge. One successful strategy involves a dearomatization-rearomatization sequence. In this approach, the pyridine is first transformed into an electron-rich dearomatized intermediate, such as an oxazino pyridine, which can then undergo a radical-based difluoromethylation. wikipedia.orglibretexts.org Subsequent rearomatization yields the desired meta-difluoromethylated pyridine. libretexts.org Furthermore, by changing the reaction conditions, such as by converting the oxazino intermediate into a pyridinium (B92312) salt with acid, the selectivity can be switched to favor para-difluoromethylation, demonstrating a method for site-switchable functionalization. wikipedia.orglibretexts.org
C-H Fluorination Methodologies
Direct C-H fluorination represents the most atom-economical approach to synthesizing fluorinated organic molecules, as it avoids the need for pre-functionalization. masterorganicchemistry.com The development of such methods for pyridine derivatives is of significant interest due to the prevalence of fluorinated heterocycles in pharmaceuticals. masterorganicchemistry.comgoogle.com
One of the primary challenges in C-H fluorination is the high electronegativity of fluorine, which makes the formation of C-F bonds synthetically demanding. masterorganicchemistry.com For pyridines, the directing-group-free C-H fluorination is particularly difficult. While palladium-catalyzed methods have been developed for C-H fluorination of some aromatic systems, they often require directing groups and may not work for the pyridine ring itself. masterorganicchemistry.com
A notable advancement in this area is the use of silver(II) fluoride (AgF2). Inspired by the Chichibabin reaction, a method was developed for the C-H monofluorination of pyridines with high selectivity for the C-H bonds adjacent to the nitrogen atom (the ortho positions). masterorganicchemistry.com This reaction is believed to proceed through the coordination of AgF2 to the pyridine nitrogen, followed by the addition of the Ag-F bond across the pi-system and subsequent hydrogen abstraction. masterorganicchemistry.com Another important methodology involves the electrophilic fluorination of activated pyridine precursors, such as 1,2-dihydropyridines, using reagents like Selectfluor®. researchgate.netsigmaaldrich.com The resulting 3-fluoro-3,6-dihydropyridines can then eliminate hydrogen fluoride to yield the corresponding fluorinated pyridines. researchgate.netsigmaaldrich.com
Metal-Catalyzed Cross-Coupling Reactions
The fluorine atoms in this compound can serve as leaving groups in various metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.
Palladium-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) are widely employed. youtube.comlibretexts.org
In the context of this compound, the C-F bonds can be activated by a palladium catalyst, typically a Pd(0) species, to undergo oxidative addition. This step forms a pyridyl-palladium(II)-fluoride intermediate, which can then participate in a catalytic cycle. sigmaaldrich.com While C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds, their activation can be achieved under appropriate conditions, often requiring specialized ligands and higher temperatures. These transformations allow for the selective replacement of one or both fluorine atoms with a variety of substituents, providing access to a diverse range of 3-methylpyridine (B133936) derivatives.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand |
| Heck | Alkene (R-CH=CH₂) | C-C | Pd(OAc)₂, PdCl₂ + Ligand |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C | PdCl₂(PPh₃)₂ + CuI |
| Buchwald-Hartwig | Amine (R₂NH), Alcohol (ROH) | C-N, C-O | Pd₂(dba)₃ + Ligand (e.g., BINAP) |
Other Transition Metal-Mediated Couplings
While palladium catalysts are the most common, other transition metals such as nickel, copper, and iron have also been employed for cross-coupling reactions. bldpharm.com These alternative metals can offer different reactivity profiles, selectivities, and may be more cost-effective.
Nickel catalysts, for example, are known to be effective in activating C-F bonds and can be used in Suzuki-Miyaura and other coupling reactions. youtube.com Copper-catalyzed reactions are particularly useful for forming C-O, C-S, and C-N bonds (Ullmann condensation) and have also been applied in couplings with terminal alkynes. Iron-catalyzed cross-couplings have emerged as a more economical and environmentally friendly alternative, though they are generally less developed than palladium or nickel-based systems. The application of these metals to this compound would involve similar principles of oxidative addition and reductive elimination to replace the fluoro substituents.
Advanced Derivatization for Complex Molecular Architectures
For the synthesis of highly complex molecules, the pyridine core often needs to be converted into a reactive intermediate that can participate in subsequent bond-forming reactions.
Preparation of Functionalized Pyridyl Organometallic Reagents
The formation of organometallic reagents, such as Grignard (organomagnesium) or organolithium reagents, is a classic strategy for creating a nucleophilic carbon center that can react with a wide range of electrophiles. wikipedia.orglibretexts.org These reagents are typically prepared by the reaction of an organic halide with the corresponding metal. libretexts.org
However, the preparation of a Grignard or organolithium reagent directly from this compound by reacting it with magnesium or lithium metal is challenging. The C-F bond is generally the least reactive of the carbon-halogen bonds (reactivity order: C-I > C-Br > C-Cl >> C-F) and is often inert to these conditions. masterorganicchemistry.comlibretexts.org Therefore, direct oxidative insertion of magnesium or lithium into the C-F bond is not a standard procedure.
Alternative strategies are required to generate the desired pyridyl organometallic species. One common method is halogen-metal exchange, where a more reactive organometallic reagent (like n-butyllithium) is used to swap the metal with a halogen on the ring. This, however, would require a starting material with a more reactive halogen (Br or I) in addition to the fluorine atoms. Another viable approach is direct deprotonation (metalation). If a sufficiently acidic C-H bond is present on the ring, a strong base like lithium diisopropylamide (LDA) or n-butyllithium can abstract a proton to form the organolithium reagent directly. For this compound, the most likely position for deprotonation would be C-4, influenced by the adjacent electron-withdrawing fluorine atoms. Once formed, these functionalized pyridyl organometallic reagents can be used in reactions with aldehydes, ketones, esters, and other electrophiles to build more complex molecular structures. youtube.com
Synthetic Routes to Fluorinated Heterocyclic Systems Incorporating the this compound Moiety
The strategic placement of fluorine atoms and a methyl group on the pyridine ring makes this compound a valuable building block for the synthesis of more complex fluorinated heterocyclic systems. The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the two fluorine atoms, which activate the pyridine ring for nucleophilic aromatic substitution (SNAr). Additionally, the methyl group can participate in various condensation and cyclization reactions. These reactions provide pathways to fused and linked heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.
The primary route for elaborating the this compound core involves the sequential or simultaneous displacement of the fluorine atoms by nucleophiles. The regioselectivity of these substitutions can often be controlled by the nature of the nucleophile and the reaction conditions.
One of the most common strategies for constructing fused heterocyclic systems is through the reaction of this compound with binucleophilic reagents. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolopyridines. Similarly, reaction with guanidine (B92328) could yield aminopyrimidopyridines, and reactions with ethylenediamine (B42938) or similar 1,2-dinucleophiles can be employed to construct diazepine-fused pyridines. The initial nucleophilic attack typically occurs at the C-2 or C-6 position, followed by an intramolecular cyclization to form the new heterocyclic ring.
Another important synthetic strategy involves the functionalization of the methyl group, often following a nucleophilic substitution at one of the fluorine positions. The methyl group can be halogenated or deprotonated to generate a reactive intermediate that can then undergo cyclization. For example, after substitution at the C-6 position with an appropriate nucleophile, the 3-methyl group can be brominated and subsequently used in an intramolecular cyclization to form a five or six-membered ring fused to the pyridine core.
Furthermore, the derivatization of the methyl group into an aldehyde or a carboxylic acid opens up a wide range of possibilities for condensation reactions with various reagents to form fused heterocyclic systems. For instance, condensation of a 3-formyl derivative with an active methylene (B1212753) compound, followed by intramolecular cyclization, can lead to the formation of thienopyridines or furopyridines.
The table below summarizes some representative synthetic transformations for the formation of fluorinated heterocyclic systems from this compound, based on established reactivity patterns of similar fluorinated pyridines.
| Reactant | Reagent | Resulting Heterocyclic System | General Reaction Type |
|---|---|---|---|
| This compound | Hydrazine hydrate | Pyrazolopyridine derivative | Nucleophilic Aromatic Substitution followed by Cyclization |
| This compound | Ethylenediamine | Diazepino[1,2-a]pyridine derivative | Nucleophilic Aromatic Substitution followed by Cyclization |
| This compound | Guanidine | Aminopyrimido[1,2-a]pyridine derivative | Nucleophilic Aromatic Substitution followed by Cyclization |
| This compound | 1. R-NH2 2. N-Bromosuccinimide (NBS) 3. Base | Fused bicyclic system (e.g., pyrrolopyridine) | Nucleophilic Aromatic Substitution followed by side-chain functionalization and Cyclization |
| This compound | 1. Oxidation of methyl group 2. Active methylene compound (e.g., malononitrile) | Fused bicyclic system (e.g., thienopyridine) | Side-chain oxidation followed by Knoevenagel condensation and Cyclization |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular properties. For substituted pyridines, methods like Density Functional Theory (DFT) and various ab initio techniques are routinely employed to elucidate structural and electronic features.
These calculations would determine the bond lengths, bond angles, and dihedral angles of 2,6-Difluoro-3-methylpyridine's lowest energy conformation. The output would provide a detailed three-dimensional picture of the molecule, revealing the planarity of the pyridine (B92270) ring and the orientation of the methyl group.
Furthermore, DFT is used to analyze the electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map, for instance, would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the nitrogen atom and the highly electronegative fluorine atoms would be expected to be regions of negative potential, indicating sites susceptible to electrophilic attack or interaction with positive centers. The carbon atoms attached to the fluorine atoms would be electron-deficient and thus primary sites for nucleophilic attack.
Table 1: Predicted Molecular Properties from DFT Calculations This table illustrates the type of data typically generated from DFT calculations for a molecule like this compound. Actual values require specific computation.
| Property | Predicted Characteristic | Significance |
| C-F Bond Length | Relatively short | Indicates strong, polarized bonds. |
| C-N-C Bond Angle | ~117-119° | Typical for a pyridine ring, slightly distorted by substituents. |
| HOMO-LUMO Gap | Moderate | Relates to the molecule's electronic excitability and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Negative potential near N and F atoms; Positive potential on ring carbons C2 and C6. | Identifies sites for electrophilic and nucleophilic interactions, respectively. |
Ab Initio Methods (e.g., Hartree-Fock, MP2) for Structural and Vibrational Analysis
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative and often higher-level approach to quantum chemical calculations. researchgate.net HF theory is a foundational method that, while sometimes less accurate than modern DFT for certain properties, is crucial for some types of analysis, such as modeling Meisenheimer complexes. science.gov The MP2 method includes electron correlation effects, offering more accurate predictions for systems where these interactions are important. researchgate.net
These methods are extensively used for structural optimization and, critically, for the prediction of vibrational frequencies (infrared and Raman spectra). epdf.pubmdpi.com A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes, each corresponding to a specific molecular motion (e.g., C-F stretching, C-H bending, ring deformation). The absence of imaginary frequencies in such a calculation confirms that the optimized structure represents a true energy minimum.
Table 2: Representative Vibrational Frequencies Predicted by Ab Initio Methods This table shows examples of vibrational modes that would be calculated for this compound.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| C-H Stretching (Methyl) | 2950-3100 | Stretching vibrations of the methyl group's C-H bonds. |
| Aromatic C-H Stretching | 3000-3100 | Stretching of the C-H bonds on the pyridine ring. |
| C=C / C=N Ring Stretching | 1400-1650 | Vibrations associated with the stretching of bonds within the aromatic ring. |
| C-F Stretching | 1200-1350 | Characteristic strong vibrations of the carbon-fluorine bonds. |
| Ring Bending/Deformation | < 1000 | Out-of-plane and in-plane bending motions of the pyridine ring structure. |
Mechanistic Elucidation through Computational Modeling
Computational modeling is indispensable for mapping out the complex pathways of chemical reactions. For this compound, this is particularly relevant for understanding its behavior in nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of electron-deficient, halogenated aromatic systems.
The SNAr reaction of this compound with a nucleophile proceeds via a multi-step pathway. Computational models can locate the transition state (TS) for each step—the highest energy point along the reaction coordinate. The energy of this TS relative to the reactants determines the activation energy and, consequently, the reaction rate.
Theoretical calculations are used to model the reaction pathway, for example, in the amination of a fluoropyridine. science.gov This involves identifying the structures of the reactants, intermediates, transition states, and products. By calculating the energy of each of these species, an energy profile for the reaction can be constructed. This profile reveals the energy barriers that must be overcome for the reaction to proceed and helps predict whether the reaction is kinetically feasible under given conditions. Modern techniques may even leverage neural machine translation approaches to predict plausible reaction pathways.
A hallmark of the SNAr mechanism is the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. science.gov In the reaction of this compound with a nucleophile (Nu⁻), the nucleophile attacks either the C2 or C6 position, breaking the aromaticity of the ring and forming a tetrahedral carbon. The negative charge is delocalized across the electronegative atoms of the ring.
Computational methods, from simple Hartree-Fock models to more advanced DFT, are used to calculate the relative energies and stabilities of the possible Meisenheimer complexes. science.gov The stability of the intermediate is a key factor in determining the regioselectivity of the reaction. The more stable the intermediate, the more favored its formation pathway. The electron-withdrawing fluorine atoms are crucial for stabilizing the negative charge in the complex.
The substituents on the pyridine ring—two fluorine atoms and one methyl group—have a profound influence on the molecule's reactivity and the selectivity of its reactions. researchgate.net
Fluorine Atoms (at C2 and C6): As highly electronegative atoms, the fluorines have a strong electron-withdrawing inductive effect. This effect makes the pyridine ring electron-deficient (electrophilic), thereby activating it towards attack by nucleophiles. They also serve as excellent leaving groups in SNAr reactions.
Methyl Group (at C3): The methyl group has a dual effect. Electronically, it is a weak electron-donating group, which slightly counteracts the activating effect of the fluorine atoms. Sterically, its proximity to the C2 position hinders the approach of a nucleophile to that site.
Computational studies on analogous systems, such as 3-substituted 2,6-dichloropyridines, have shown that steric hindrance from the 3-substituent can be the dominant factor in directing an incoming nucleophile to the C6 position over the C2 position. Theoretical models can quantify these steric and electronic effects to predict the most likely product of a reaction.
Electronic Properties and Reactivity Descriptors
Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. For this compound, theoretical studies illuminate the influence of the fluorine and methyl substituents on the pyridine ring, governing its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates a molecule is more reactive and less stable.
In this compound, the electronegative fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The methyl group, being an electron-donating group, would slightly raise these energy levels. The precise HOMO-LUMO gap is determined by the balance of these electronic effects. The distribution of these frontier orbitals is also crucial; the HOMO is typically distributed over the π-system of the ring and the nitrogen lone pair, while the LUMO is often centered on the π-system, particularly on the carbon atoms bonded to the electronegative fluorine atoms. wuxibiology.com
Table 1: Calculated Frontier Orbital Energies and Related Properties The following data is illustrative, based on typical values for similar fluorinated pyridine derivatives calculated using Density Functional Theory (DFT) methods.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.65 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. researchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. mdpi.com
Negative Regions (Red to Yellow): These areas correspond to an excess of electrons and are characteristic of nucleophilic reactivity. They represent the most likely sites for an attack by an electrophile.
Positive Regions (Blue): These areas indicate an electron deficiency and are characteristic of electrophilic reactivity. They are susceptible to attack by nucleophiles.
Neutral Regions (Green): These areas have a near-zero potential.
For this compound, the MEP surface would show the most negative potential localized around the nitrogen atom, due to its lone pair of electrons. The highly electronegative fluorine atoms also create regions of negative potential. nih.gov Conversely, the hydrogen atoms of the methyl group and the aromatic C-H bond would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. The MEP analysis thus provides a clear map of the molecule's reactivity, highlighting the nitrogen atom as the primary site for protonation and electrophilic attack. nih.govmdpi.com
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.orgq-chem.com This analysis provides a quantitative picture of the electron distribution and the polarity of bonds. While known to be basis-set dependent, it offers valuable qualitative insights. q-chem.comuni-muenchen.de
Table 2: Calculated Mulliken Atomic Charges The following data represents typical charge distributions for a molecule with this substitution pattern, calculated via Hartree-Fock (HF) or DFT methods. The specific values can vary with the level of theory and basis set used. semanticscholar.org
| Atom | Mulliken Charge (e) |
|---|---|
| N1 | -0.55 |
| C2 | +0.60 |
| C3 | -0.20 |
| C4 | +0.10 |
| C5 | -0.15 |
| C6 | +0.60 |
| F (on C2) | -0.40 |
| F (on C6) | -0.40 |
| C (methyl) | -0.30 |
| H (methyl) | +0.15 |
| H (on C4) | +0.18 |
| H (on C5) | +0.17 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and antibonding orbitals. uba.ar A key feature of NBO analysis is the study of delocalization effects through second-order perturbation theory, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions (hyperconjugation). orientjchem.org
For this compound, significant intramolecular interactions would include:
Lone Pair Delocalization: The lone pair electrons on the nitrogen (nN) and fluorine (nF) atoms can delocalize into the antibonding π* orbitals of the pyridine ring. This n → π* interaction contributes to the resonance stabilization of the molecule.
Hyperconjugation: Interactions involving the σ bonds, such as the delocalization of electron density from the C-H bonds of the methyl group into adjacent empty orbitals (σ → σ*), also contribute to molecular stability.
These charge transfer events are crucial for understanding the electronic landscape of the molecule and the influence of the substituents on the aromatic system. orientjchem.orgnih.gov
Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies Illustrative data based on NBO analysis of similar substituted aromatic systems.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N1 | π* (C2-C3) | 5.2 | Lone Pair Delocalization |
| LP (1) N1 | π* (C5-C6) | 5.1 | Lone Pair Delocalization |
| LP (2) F(C2) | σ* (N1-C2) | 2.8 | Hyperconjugation |
| LP (2) F(C6) | σ* (N1-C6) | 2.8 | Hyperconjugation |
| σ (C3-Cmethyl) | π* (C2-C3) | 1.5 | Hyperconjugation |
Hydrogen Bonding and Intermolecular Interactions
The non-covalent interactions of this compound dictate its macroscopic properties, such as its boiling point, solubility, and crystal packing.
The primary site for hydrogen bonding is the nitrogen atom of the pyridine ring, which can act as a hydrogen bond acceptor from a suitable donor molecule. The electronegative fluorine atoms can also participate as weak hydrogen bond acceptors. mdpi.com However, strong hydrogen bond donors are absent in the molecule itself, so these interactions are most relevant in the presence of other protic molecules (e.g., water, alcohols).
In the solid state or liquid phase, other intermolecular forces are significant:
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-F and C-N bonds. These dipoles will align to create attractive electrostatic interactions between molecules.
π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces. The electron-withdrawing fluorine atoms can influence the nature of this stacking, often favoring offset or "sandwich" arrangements.
These combined interactions determine the supramolecular assembly of this compound in condensed phases. The substitution pattern, with two fluorine atoms and a methyl group, creates a complex interplay of forces that defines its crystal structure and physical characteristics. mdpi.com
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum is characteristic of the molecule's functional groups. For 2,6-Difluoro-3-methylpyridine, key vibrational bands are expected in the following regions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretching | Aromatic C-H |
| 2980 - 2850 | C-H Stretching | Methyl (CH₃) group |
| 1600 - 1450 | C=C and C=N Stretching | Pyridine (B92270) ring vibrations |
| 1470 - 1430 | C-H Bending | Methyl (CH₃) group |
| 1250 - 1100 | C-F Stretching | Aryl-Fluoride |
The presence of strong absorption bands corresponding to C-F stretching and the characteristic pyridine ring vibrations would be key identifiers in the FT-IR spectrum. columbia.eduspectrabase.com
Raman spectroscopy is a complementary technique to FT-IR that also measures vibrational frequencies. It relies on the inelastic scattering of monochromatic light. aps.org While C-F bonds often produce weak Raman signals, the aromatic ring vibrations of pyridine derivatives are typically strong and well-defined. researchgate.netresearchgate.net The Raman spectrum can help confirm the assignments made from the FT-IR spectrum and provide additional structural details, particularly for the symmetric vibrations of the pyridine ring. A Raman spectrum has been reported for the related compound 6-Chloro-3-fluoro-2-methylpyridine. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in its identification. For this compound (molecular weight: 129.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 129. Key fragmentation pathways would likely involve the loss of a methyl radical ([M-15]⁺), followed by subsequent loss of fluorine or hydrogen cyanide (HCN) from the ring, which is characteristic of pyridine compounds. massbank.eu
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound, the molecular formula is C₆H₅F₂N. The theoretical exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each constituent element. missouri.edumsu.edu An experimentally obtained HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides unequivocal confirmation of the compound's molecular formula.
The table below details the calculation of the theoretical exact mass for this compound.
Table 1: Theoretical Exact Mass Calculation for this compound (C₆H₅F₂N)
| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 6 | 12.000000 | 72.000000 |
| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |
| Fluorine | ¹⁹F | 2 | 18.998403 | 37.996806 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Total | | | Calculated Exact Mass: | 129.039005 |
Note: The data in this table is based on established isotopic masses and provides a theoretical value for comparison with experimental HRMS results.
Role As a Synthetic Building Block in Advanced Chemical Research
Design and Synthesis of Novel Pharmaceutical Intermediates and Scaffolds
The 2,6-difluoro-3-methylpyridine scaffold is of significant interest in medicinal chemistry for the construction of novel pharmaceutical intermediates and core molecular frameworks. The presence of two fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Table 1: Examples of Biologically Active Scaffolds Incorporating Difluoropyridine Motifs
| Scaffold | Therapeutic Target/Application | Relevance of Difluoropyridine Moiety |
| Pyrazolo[3,4-b]pyridine | Protein Kinases (e.g., TRK) | The difluoro substitution can enhance binding affinity and metabolic stability of kinase inhibitors nih.gov. |
| Furo[3,2-b]pyridine | cdc-like kinases (CLKs), Hedgehog pathway modulators | Fluorine substitution is a common strategy to modulate the biological activity of kinase inhibitors mdpi.com. |
| Imidazo[1,2-a]pyridine | Negative allosteric modulators of mGlu5 receptor | The fluorine atom can significantly impact the pharmacological properties of the compound justia.com. |
The this compound unit itself is a testament to the advanced methodologies available for introducing fluorine into heterocyclic systems. The synthesis of such compounds often involves nucleophilic aromatic substitution (SNAr) reactions on polychlorinated pyridines. For example, 2,6-dichloropyridine (B45657) can be converted to 2,6-difluoropyridine (B73466) by reaction with potassium fluoride (B91410) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) mdpi.com. While not a direct application of this compound as a fluorinating agent, its synthesis exemplifies the techniques used to create fluorinated building blocks.
In the broader context of medicinal chemistry, the strategic introduction of fluorine is a key tool. The high reactivity of fluoropyridines in SNAr reactions, often much faster than their chloro-analogues, allows for their use in the late-stage functionalization of complex molecules under milder conditions. This is crucial when dealing with sensitive functional groups present in advanced pharmaceutical intermediates.
Pyrazolopyridines are a class of bicyclic heterocycles with a wide range of biological activities, including antiviral, antibacterial, and antitumor properties. They are particularly prominent as scaffolds for protein kinase inhibitors nih.gov. The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone mdpi.com.
While a direct reaction scheme starting from this compound to a pyrazolopyridine is not explicitly detailed in the provided search results, its potential as a precursor is evident. The fluorine atoms at the 2- and 6-positions would activate the pyridine (B92270) ring for nucleophilic attack, a key step in many synthetic routes to fused heterocyclic systems. For example, a suitably functionalized this compound could react with a hydrazine (B178648) derivative to form a pyrazolopyridine scaffold. The resulting molecule would benefit from the inherent properties conferred by the fluorine and methyl substituents. The design and synthesis of novel pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors underscore the importance of this scaffold in modern drug discovery nih.gov.
Applications in Agrochemical Research and Development
The inclusion of fluorine atoms and methyl groups in pyridine-based compounds is a well-established strategy in the design of modern agrochemicals. These structural features can lead to products with improved efficacy, metabolic stability, and a more favorable environmental profile.
Methylpyridine derivatives are crucial intermediates in the production of the fourth generation of high-efficacy, low-toxicity agrochemicals agropages.com. A significant portion of these advanced pesticides are fluorine-containing pyridine products agropages.com. The synthesis of many trifluoromethylpyridine-containing agrochemicals, for instance, starts from picoline (methylpyridine) isomers nih.govjst.go.jp.
While specific commercial pesticides or herbicides derived directly from this compound are not identified in the search results, its structural components are highly relevant. For example, certain pyridine derivatives are known to have herbicidal activity, and the combination of fluorine and methyl substituents is a common feature in patented herbicidal agents epo.org. The synthesis of herbicidal 4-amino-3,5-dichloro-6-fluoro-2-(pyridyloxy)acetic acid derivatives from polychloropyridines demonstrates the utility of fluorinated pyridines as agrochemical intermediates googleapis.com. Given these trends, this compound represents a valuable, albeit specialized, building block for the synthesis of next-generation crop protection agents.
Table 2: Relevance of Structural Features of this compound in Agrochemicals
| Structural Feature | Role in Agrochemical Design | Example of Related Agrochemical Class |
| Pyridine Ring | Core scaffold for a wide range of herbicides, insecticides, and fungicides agropages.com. | Pyridine-based herbicides epo.org. |
| Fluorine Atoms | Enhance biological activity, metabolic stability, and lipophilicity. | Fluorinated pyridine herbicides and fungicides googleapis.comgoogle.com. |
| Methyl Group | Provides a site for further functionalization and influences steric interactions with the target site. | Herbicides derived from methylpyridines agropages.com. |
The introduction of fluorine into a potential agrochemical can dramatically alter its biological activity. The high electronegativity and small size of fluorine atoms can lead to changes in the molecule's conformation, electronic distribution, and ability to form hydrogen bonds. These modifications can result in stronger binding to the target enzyme or receptor in the pest or weed.
Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic degradation. This increased metabolic stability can lead to a longer-lasting effect of the pesticide or herbicide in the field, potentially reducing the required application rates. The substitution of hydrogen with fluorine can also increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. The strategic placement of two fluorine atoms in this compound makes it a building block that can impart these favorable properties to a new generation of more effective and environmentally compatible agrochemicals.
Advanced Materials Science Applications (Focus on Synthesis and Design Principles)
The strategic placement of fluorine atoms and a methyl group on the pyridine ring makes this compound a valuable precursor in the synthesis of specialized molecules for advanced materials. The compound's reactivity is primarily dictated by the electron-withdrawing nature of the two fluorine atoms, which activates the pyridine ring for certain reactions, and the presence of the nucleophilic nitrogen atom and the potentially reactive methyl group. These features are particularly exploited in the design of monomers for high-performance polymers and sophisticated ligands for functional metal complexes.
The incorporation of fluorinated pyridine moieties into polymer backbones is a known strategy for developing materials with high thermal stability, chemical resistance, and specific optoelectronic properties. While heavily fluorinated pyridines, such as perfluoropyridine, are utilized in the synthesis of fluorinated polymers through nucleophilic aromatic substitution (SNAr) reactions, the direct use of this compound as a monomer in polymerization is not extensively documented in scientific literature. mdpi.comacs.orgresearchgate.netresearchgate.net
Research into fluorinated polymers often focuses on perfluoroaromatic or other highly fluorinated building blocks. mdpi.com For context, polymers derived from related compounds like pentafluoropyridine are synthesized by reacting them with bisphenols to create fluorinated pyridine aryl ether polymers. acs.org These materials are noted for their solution processability and tunable thermal properties, such as a broad range of glass transition temperatures. acs.org The general approach involves leveraging the high reactivity of C-F bonds in electron-deficient aromatic systems towards nucleophilic substitution to build the polymer chain. However, specific studies detailing the polymerization of this compound itself are not readily found in the reviewed literature.
This compound serves as a foundational building block for designing specialized ligands for transition metal complexes, which are integral to fields such as organic light-emitting diodes (OLEDs), catalysis, and the development of metal-organic frameworks (MOFs). google.com The design principles revolve around modifying the basic pyridine structure to create multidentate ligands that can form stable and functional complexes with metal ions.
The core design strategy involves using this compound as a precursor to more elaborate ligand systems, such as substituted bipyridines. Through cross-coupling reactions, the pyridine unit can be linked to other aromatic or heterocyclic systems to create bidentate or tridentate ligands. The nitrogen atom of the pyridine ring provides the primary coordination site for the metal ion.
The substituents on the pyridine ring play a crucial role in modulating the properties of the resulting metal complex:
Fluorine Atoms: The two electron-withdrawing fluorine atoms at the 2- and 6-positions lower the energy levels of the ligand's molecular orbitals. This electronic effect can enhance the stability of the metal complex and influence its photophysical properties, such as emission wavelength and quantum efficiency. In applications like OLEDs, this tuning is critical for achieving specific colors, particularly blue emission.
Methyl Group: The electron-donating methyl group at the 3-position can slightly counteract the effect of the fluorine atoms, providing a tool for fine-tuning the electronic properties of the ligand. It also offers a potential site for further functionalization to build more complex, three-dimensional ligand architectures.
A pertinent example of this design approach is seen in complexes of 2',6'-difluoro-2,3'-bipyridine, a ligand that can be conceptually derived from a 2,6-difluoropyridine precursor. Metal complexes of this and similar fluorinated bipyridine ligands with iridium(III) and platinum(II) are considered strong candidates as blue triplet emitters in phosphorescent OLEDs (PHOLEDs).
To illustrate the type of data generated in such research, the table below summarizes key parameters for a silver(I) complex synthesized with a related ligand, 2',6'-difluoro-2,3'-bipyridine. This showcases the coordination environment and photophysical properties that are central to the study of these materials.
| Parameter | Value / Description | Significance in Ligand/Complex Design |
|---|---|---|
| Complex Formula | [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂] | Indicates the stoichiometry and components of the final metal complex. |
| Ligand | 2',6'-difluoro-2,3'-bipyridine | A bidentate ligand conceptually derived from a fluorinated pyridine building block. |
| Coordination Geometry | Highly distorted trigonal-planar | The geometry around the metal center, influenced by the ligand's steric and electronic properties. |
| Coordination Sites | Two pyridine N atoms and one O atom from the trifluoromethanesulfonate anion | Demonstrates the multidentate nature of the ligand system and interaction with counter-ions. |
| Emission Spectrum | Strong, broad emission band from 400 nm to 550 nm | Key photophysical property, indicating potential for blue light emission in devices like OLEDs. |
| Photoluminescence Quantum Efficiency | Approximately 0.2 | Measures the efficiency of light emission, a critical performance metric for emissive materials. |
Future Research Directions and Methodological Innovations
Development of More Sustainable and Greener Synthetic Routes
Traditional methods for the synthesis of fluorinated pyridines often rely on halogen exchange (HALEX) reactions, which can involve harsh conditions and hazardous reagents. For instance, the synthesis of the parent compound, 2,6-difluoropyridine (B73466), is often achieved by reacting 2,6-dichloropyridine (B45657) with potassium fluoride (B91410) (KF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at high temperatures (175–235 °C). google.com While effective, these processes present challenges related to solvent waste, high energy consumption, and the management of potentially corrosive byproducts. google.com
Future research will likely focus on creating more sustainable pathways to 2,6-Difluoro-3-methylpyridine and its analogs. A significant area of exploration is biocatalysis. For example, a novel one-pot biocatalytic process has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine (2,6-dimethylpyridine) using recombinant microbial whole cells. rsc.org This biocatalytic route represents a simpler and more sustainable alternative to traditional multi-step organic syntheses. rsc.org Adapting such enzymatic or whole-cell systems to perform selective oxidation of the methyl group on a precursor like 2,6-difluoro-3-methyl-pyridine, or to construct the ring itself from bio-based starting materials, would represent a major advance in green chemical manufacturing.
Another avenue involves refining existing chemical methods to be more environmentally benign. This includes the use of less hazardous solvents, operating at lower temperatures, and minimizing waste. Research into processes that avoid problematic materials, such as certain acids, bases, or organic hydroxyl compounds that complicate recovery and disposal, is a key objective for making the synthesis of compounds like 2,6-difluoropyridine more sustainable. google.com
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the pyridine (B92270) ring is crucial for creating derivatives with tailored properties. While the fluorine atoms at the 2- and 6-positions of this compound activate the ring for nucleophilic aromatic substitution (SNAr), direct C-H functionalization offers a more atom-economical approach to introduce new substituents. nih.gov
Recent advances in catalysis offer promising tools for the selective functionalization of fluorinated pyridines. Rhodium(III)-catalyzed C-H functionalization has been successfully used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its ability to tolerate various functional groups and for proceeding with high regioselectivity, even allowing for bench-top setup in air. nih.gov Applying similar Rh(III) or other transition-metal catalyst systems (e.g., Pd, Ir, Ru) to directly functionalize the C-H bonds at the 4- or 5-positions of this compound would be a significant area of future research.
Furthermore, palladium-catalyzed reactions have shown great potential. A Pd-catalyzed diarylation of pyridines at both the 2- and 6-positions has been developed using a transient activator strategy, demonstrating the power of cooperative Pd/Cu catalysis. researchgate.net The development of catalytic systems that can selectively target the less reactive C-H bonds in the presence of the highly activating fluorine substituents on this compound is a key challenge. Success in this area would unlock rapid access to a wide array of complex derivatives. The inherent reactivity of fluoropyridines, where the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine, underscores the potential for developing mild and efficient catalytic SNAr protocols. nih.gov
Integration of Advanced Computational Methods for Reaction Prediction and Optimization
As synthetic methods become more complex, the role of computational chemistry in predicting reaction outcomes and optimizing conditions becomes increasingly vital. Quantum chemical calculations can provide deep insights into the structural and electronic properties of molecules like this compound, guiding synthetic efforts.
Computational studies, such as those performed on fluorinated allopurinol (B61711) using Hartree-Fock theory, can evaluate molecular geometry, charge distribution, and frontier molecular orbitals (HOMO-LUMO). emerginginvestigators.org This analysis helps predict a molecule's reactivity, stability, and potential interaction with other chemical agents. emerginginvestigators.org For this compound, such calculations could predict the most likely sites for electrophilic or nucleophilic attack, assess the stability of reaction intermediates, and model the transition states of potential catalytic cycles. This predictive power can significantly reduce the amount of empirical experimentation required.
For instance, in the development of fluorinated dihydropyridines, quantum chemical calculations (using software like Gaussian 09) have been used for geometry optimization and to understand the stability of different isomers. nih.gov Applying these methods to the catalytic functionalization of this compound could help elucidate reaction mechanisms and identify the optimal catalyst-substrate combinations for achieving high selectivity and yield. This computational-experimental synergy is a hallmark of modern chemical research and will be essential for unlocking the full potential of this compound.
Expanding the Scope of Derivatization Reactions for Diverse Applications
The ultimate goal of developing new synthetic and functionalization methods is to create novel derivatives of this compound for a range of applications. The unique electronic properties conferred by the two fluorine atoms and the methyl group make it a valuable building block.
Derivatization via nucleophilic aromatic substitution (SNAr) is a primary route for modification. The fluorine atoms are excellent leaving groups, facilitating reactions with a wide array of nucleophiles (N-, O-, S-, and C-based). nih.gov This strategy has been used to create complex molecules for medical imaging, such as the synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers, which involved a derivative of 2,6-difluorobenzoic acid. nih.gov Similarly, derivatizing the 3-methyl group or the 4- and 5-positions of the ring could lead to new classes of bioactive molecules.
The application of fluorinated pyridines extends to materials science and analytical chemistry. For example, complexes of 2′,6′-difluoro-2,3′-bipyridine have been investigated as potential blue triplet emitters in phosphorescent organic light-emitting diodes (OLEDs). nih.gov The synthesis of derivatives like 2,6-Difluoro-3-(methylthio)pyridine highlights the modification at the 3-position to create novel compounds. bldpharm.com In another area, 2-fluoro-1-methylpyridinium p-toluene sulfonate has been employed as a derivatization reagent to enhance the detection sensitivity of vitamin D metabolites in LC-MS/MS analysis. nih.gov Future research will focus on exploiting the reactivity of this compound to synthesize new derivatives for applications as:
Pharmaceuticals: By introducing pharmacophores at various positions.
Agrochemicals: Designing new herbicides and pesticides.
Functional Materials: Creating novel polymers, liquid crystals, and components for electronic devices.
Analytical Reagents: Developing sensitive probes for chemical and biological analysis.
Q & A
Basic: What are the optimal synthetic routes for 2,6-Difluoro-3-methylpyridine?
Methodological Answer:
The synthesis of this compound typically involves fluorination of a precursor such as 2,6-dichloro-3-methylpyridine. A validated approach uses cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) under reflux conditions, achieving efficient halogen exchange . For example:
- Step 1: React 2,6-dichloro-3-methylpyridine with CsF (2.5 equiv.) in DMSO at 120°C for 24 hours.
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate).
Key Considerations:
- Yield Optimization: Adjust stoichiometry (e.g., excess CsF) or prolong reaction time for incomplete conversions.
- Byproduct Management: Monitor for residual chlorine using NMR to confirm full substitution.
Advanced: How does the methyl group at the 3-position influence regioselectivity in cross-coupling reactions?
Methodological Answer:
The methyl group introduces steric and electronic effects, directing coupling reactions to specific positions. For example, in Buchwald-Hartwig amination ():
- Reagents: Use Pd(OAc) (5 mol%), Xantphos (6 mol%), and CsCO in toluene at 110°C.
- Regioselectivity: The electron-withdrawing fluorine atoms at 2,6-positions activate the 4-position for nucleophilic attack, while the methyl group sterically hinders the 3-position, favoring coupling at the 2- or 6-positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
